methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” is a chemical compound that contains a methyl ester group (-COOCH3), a pyridinyl group (a nitrogen-containing heterocyclic aromatic ring), and an imidazolyl group (a five-membered planar ring containing two nitrogen atoms). These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone or 1,2-dialdehyde with ammonia or a primary amine. The pyridinyl group could be introduced through a cross-coupling reaction, and the methyl ester could be formed through an esterification reaction with methanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic imidazole and pyridine rings, which could engage in pi stacking interactions and hydrogen bonding. The presence of the ester group would add polarity to the molecule .Chemical Reactions Analysis
As an aromatic compound containing nitrogen, this molecule could participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the aromatic rings would likely make it relatively stable and resistant to oxidation. The ester group would make it polar and potentially increase its solubility in polar solvents .科学的研究の応用
Enhancing NMDAR-mediated Neurotransmission
A pivotal study explored the role of sodium benzoate, a D-amino acid oxidase inhibitor, in enhancing NMDAR-mediated neurotransmission as a novel approach for treating schizophrenia. This clinical trial demonstrated significant improvements in various symptom domains and neurocognition in patients with chronic schizophrenia, highlighting the potential of sodium benzoate as an adjunctive therapy (Lane et al., 2013).
Metabolism and Disposition Studies
In a comprehensive study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, researchers detailed the metabolic pathways and elimination processes of the compound. The study provides critical insights into the pharmacokinetics of SB-649868, showcasing its extensive metabolism and the principal routes of excretion (Renzulli et al., 2011).
Alzheimer's Disease Treatment
Another groundbreaking study investigated the efficacy and safety of sodium benzoate for treating amnestic mild cognitive impairment and mild Alzheimer's disease (AD). The research found that sodium benzoate significantly improved cognitive and overall functions in patients with early-phase AD, suggesting that D-amino acid oxidase inhibition could be a promising novel approach for treating dementing processes (Lin et al., 2014).
Exposure to Carcinogenic Heterocyclic Amines
A study on the exposure to carcinogenic heterocyclic amines in food and their detection in human urine emphasized the continuous exposure of humans to carcinogenic compounds through normal diet. This research has implications for understanding the dietary risks associated with cancer and the need for monitoring exposure to hazardous compounds (Wakabayashi et al., 1993).
Environmental and Occupational Exposures
Research on environmental and occupational exposures to organophosphorus and pyrethroid pesticides in South Australian preschool children revealed widespread chronic exposure. This study highlights the need for stringent regulatory measures and public health policies to mitigate the risks associated with pesticide exposure in vulnerable populations (Babina et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXUMRKOBGMXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。